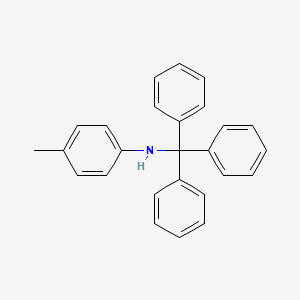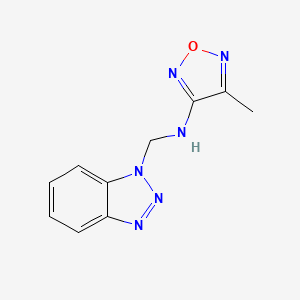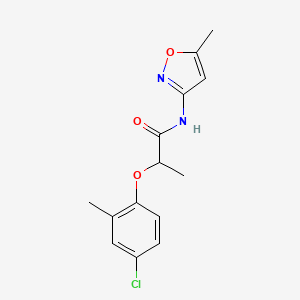![molecular formula C19H13FN2O2S B11114185 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11114185.png)
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the molecule can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or a similar reagent.
Attachment of the 2-Methoxyphenoxy Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures.
Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups attached to different cores.
Uniqueness
The unique combination of the thieno[2,3-d]pyrimidine core with 4-fluorophenyl and 2-methoxyphenoxy groups makes this compound distinct. This combination can result in unique chemical properties and biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C19H13FN2O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H13FN2O2S/c1-23-15-4-2-3-5-16(15)24-18-17-14(10-25-19(17)22-11-21-18)12-6-8-13(20)9-7-12/h2-11H,1H3 |
InChI Key |
JJCMKGPRWFZMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B11114108.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11114119.png)
![5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114120.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11114128.png)
![6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11114138.png)
acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide](/img/structure/B11114142.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11114145.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11114155.png)
![1,3-dimethyl-5-[(octadecylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11114160.png)

![2-(4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11114168.png)

![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B11114181.png)
